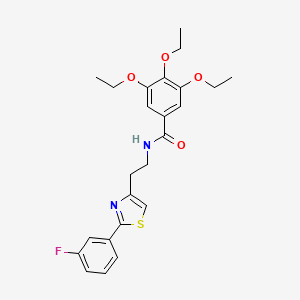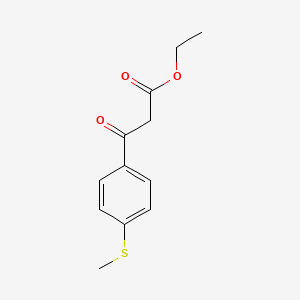![molecular formula C6H6IN3O2 B2395202 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2411315-04-1](/img/structure/B2395202.png)
7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one” is a compound with the CAS Number: 2411315-04-1 . It has a molecular weight of 279.04 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is 7-hydroxy-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . The InChI code is 1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 279.04 .Applications De Recherche Scientifique
Heterocyclic Chemistry
- The compound is involved in the study of novel heterocyclic systems, such as the synthesis of spiro-fused azirino-pyrazolones, where it contributes to understanding the structure and reactivity of these unique chemical frameworks. The synthesis and structural elucidation of such compounds are critical for developing new materials and pharmaceuticals (Holzer et al., 2003).
Antibacterial and Antifungal Activities
- Derivatives of pyrazolo[1,5-a]pyrazin compounds have been investigated for their antimicrobial properties. Research in this area focuses on the synthesis of new compounds and evaluating their effectiveness against various Gram-negative, Gram-positive bacteria, and fungi, which is crucial for the development of new antibiotics (Akbas & Berber, 2005).
Organic Synthesis and Chemical Transformations
- The compound is related to research in organic synthesis, where it serves as a building block or intermediate in the construction of complex molecules. This includes studies on multicomponent condensations, regioselective syntheses, and catalyzed reactions that contribute to the development of efficient synthetic methodologies (Zaremba et al., 2013).
Medicinal Chemistry
- Research in medicinal chemistry explores the synthesis of novel compounds with potential therapeutic applications. This includes the investigation of pyrazolo[1,5-a]pyrazin derivatives for their antibacterial, antifungal, and antimalarial activities, which is vital for discovering new drugs (Kalaria et al., 2014).
Catalysis and Green Chemistry
- The compound is also part of research in catalysis and green chemistry, where it is involved in studies focusing on the development of environmentally friendly and efficient catalytic processes for the synthesis of heterocyclic compounds (Pal et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
7-hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBYSNLOSAAEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=C(C=N2)I)C(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)
![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)


![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)
![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)
![N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2395139.png)
![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)
